molecular formula C12H19NO5 B1463255 (S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 756486-14-3

(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1463255
CAS No.: 756486-14-3
M. Wt: 257.28 g/mol
InChI Key: ROHLQPZIUYTLGR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by its piperidine ring, which is substituted with tert-butyl, methyl, and oxo groups, along with two carboxylate groups. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, and oxo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce carboxylate groups to aldehydes or alcohols.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve halides, nucleophiles, or electrophiles under various conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological assays or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: This compound has a benzyl group instead of a tert-butyl group.

    1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate: This compound has an ethyl group instead of a methyl group.

Uniqueness

(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. Additionally, the (S) configuration imparts specific chiral properties that can be important in asymmetric synthesis and chiral recognition processes.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLQPZIUYTLGR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672334
Record name 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756486-14-3
Record name 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-t-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
(S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.